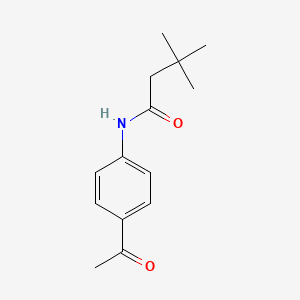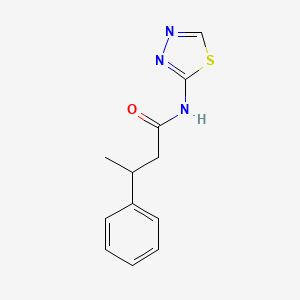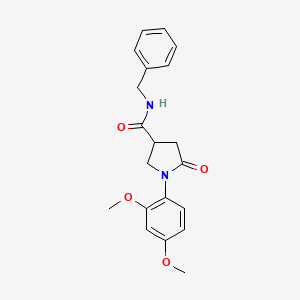![molecular formula C15H14N2O5S3 B11169649 [(4-Methoxyphenyl)sulfonyl][6-(methylsulfonyl)benzothiazol-2-yl]amine](/img/structure/B11169649.png)
[(4-Methoxyphenyl)sulfonyl][6-(methylsulfonyl)benzothiazol-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is a synthetic compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 6-methanesulfonyl-1,3-benzothiazole with 4-methoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of methoxy-substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-PHENOXYBENZAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE
Uniqueness
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14N2O5S3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O5S3/c1-22-10-3-5-11(6-4-10)25(20,21)17-15-16-13-8-7-12(24(2,18)19)9-14(13)23-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
HAKVCULKJUFJKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11169572.png)
![3-(butanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11169573.png)

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169593.png)
![2-Ethoxy-N-[5-(4-methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B11169595.png)
![N-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11169599.png)
![methyl [5-(benzyloxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11169602.png)

![N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethoxybenzamide](/img/structure/B11169617.png)
![N-(1H-1,2,4-triazol-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11169623.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11169645.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-acetylmethioninate](/img/structure/B11169646.png)
